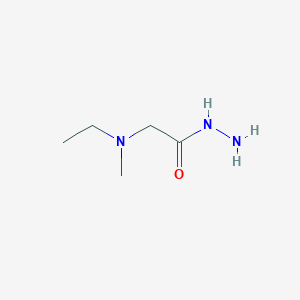
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as halogenated hydrocarbons, which are widely used in organic synthesis and chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is based on its ability to act as an electrophilic brominating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form brominated derivatives. The reaction proceeds via the formation of a reactive bromonium ion intermediate, which is attacked by the nucleophile to yield the final product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic reagent that is used exclusively in laboratory experiments and has no medical or therapeutic applications.
Advantages and Limitations for Lab Experiments
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several advantages for laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for long periods without degradation. It is also a highly efficient and selective brominating agent that can be used in a wide range of organic synthesis reactions. However, the reagent has some limitations, including its high cost and limited availability, which may restrict its use in large-scale experiments.
Future Directions
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using this compound as a key reagent. Another area of interest is the use of this compound in the synthesis of chiral compounds and natural products. Additionally, this compound may have potential applications in the development of new pharmaceuticals and biologically active compounds.
Synthesis Methods
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide (NBS) in the presence of triphenylphosphine (TPP) as a catalyst. The reaction yields this compound as the major product with high yield and purity.
Scientific Research Applications
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has been widely used in scientific research for its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of chiral compounds, natural products, and pharmaceuticals. It has also been used in the development of new synthetic methodologies and as a tool for studying the mechanism of organic reactions.
Properties
| 198402-59-4 | |
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




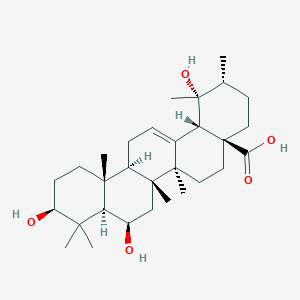
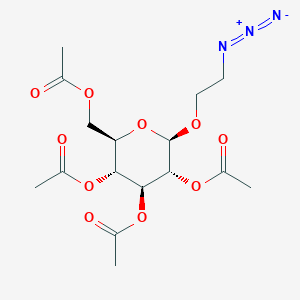
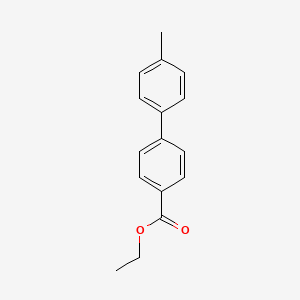
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
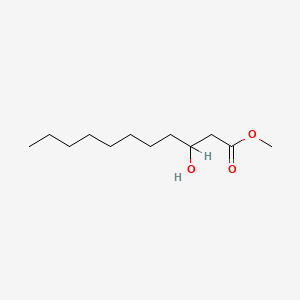
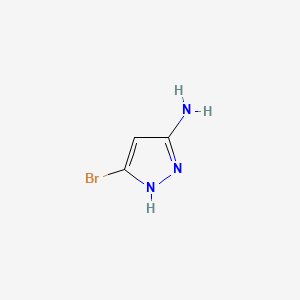
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
